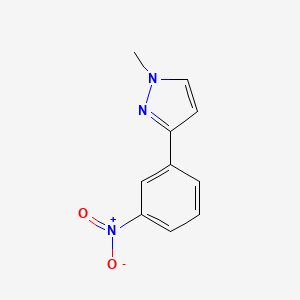

1-Methyl-3-(3-nitrophenyl)pyrazole

Beschreibung

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

Pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.comresearchgate.net Its unique structural and electronic properties make it a versatile scaffold in the design of new molecules with diverse applications. numberanalytics.comresearchgate.net The pyrazole nucleus is a key feature in numerous compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.combohrium.com This has led to its classification as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. bohrium.comfrontiersin.org Beyond pharmaceuticals, pyrazole derivatives are also important in agrochemicals and materials science. numberanalytics.comresearchgate.net

Overview of Nitro-Substituted Pyrazoles in Contemporary Research

The introduction of a nitro group (–NO₂) onto the pyrazole ring or its substituents significantly influences the compound's chemical and physical properties. Nitro-substituted pyrazoles are a subject of considerable research interest due to the strong electron-withdrawing nature of the nitro group. mdpi.comresearchgate.net This functional group can enhance the biological activity of the parent molecule and is a key component in the design of certain therapeutic agents. nih.govpharmatutor.org For instance, the presence of a nitro group can be beneficial for estrogen receptor binding abilities in certain pyrazole derivatives. nih.gov Furthermore, nitro-substituted pyrazoles are explored as energetic materials due to the increased nitrogen content and density conferred by the nitro group. mdpi.comresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-3-(3-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-12-6-5-10(11-12)8-3-2-4-9(7-8)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXWKVVHYKZHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346048 | |

| Record name | 1-methyl-3-(3-nitrophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-64-5 | |

| Record name | 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-(3-nitrophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 3 3 Nitrophenyl Pyrazole and Analogues

Cyclocondensation Reactions

Cyclocondensation reactions represent the most traditional and widely employed method for constructing the pyrazole (B372694) ring. These methods typically involve the reaction of a precursor containing a 1,3-dicarbonyl or equivalent functionality with a hydrazine (B178648) derivative.

The reaction between a 1,3-diketone and a hydrazine is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. organic-chemistry.orgacs.orgacs.org This approach is highly efficient and offers a direct route to the pyrazole core. For the specific synthesis of 1-Methyl-3-(3-nitrophenyl)pyrazole, the key starting materials would be 1-(3-nitrophenyl)butane-1,3-dione (B1594570) and methylhydrazine . The condensation proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant advancement in this area is the development of one-pot procedures where the 1,3-diketone is generated in situ from more readily available starting materials like ketones and acid chlorides. organic-chemistry.orgacs.orgnih.gov This method avoids the often-difficult isolation and purification of the 1,3-diketone intermediate. acs.orgacs.org The reaction is generally chemoselective and tolerates a range of functional groups. acs.orgacs.org For instance, a ketone enolate can be reacted with an acid chloride (e.g., 3-nitrobenzoyl chloride) to form the 1,3-diketone, which is then immediately treated with the hydrazine derivative without isolation. organic-chemistry.orgnih.gov

The regioselectivity of the cyclization is a critical consideration when using unsymmetrical 1,3-diketones and substituted hydrazines. In the case of 1-(3-nitrophenyl)butane-1,3-dione and methylhydrazine, two regioisomers are possible. The reaction conditions, including solvent and pH, can influence the isomeric ratio. Generally, the more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic carbonyl carbon of the diketone.

| 1,3-Diketone Precursor | Hydrazine Derivative | Resulting Pyrazole Core | Reference |

|---|---|---|---|

| 1-(3-nitrophenyl)butane-1,3-dione | Methylhydrazine | 1-Methyl-3-(3-nitrophenyl)-5-methylpyrazole | organic-chemistry.orgacs.org |

| Diaryl 1,3-diketones | Hydrazine hydrate | 3,5-Diarylpyrazoles | researchgate.net |

| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | nih.gov |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | 1-Phenyl-3-aryl-4-trifluoromethyl-5-methylpyrazole | nih.gov |

A highly versatile variation of the Knorr synthesis involves the reaction of a substituted hydrazine with a β-ketoester, such as ethyl acetoacetate (B1235776) . nih.govias.ac.innih.gov This reaction is a classical route to 3-methyl-5-pyrazolone derivatives. ias.ac.inorientjchem.org To synthesize a compound like 1-Methyl-3-(3-nitrophenyl)pyrazole via this pathway, one could envision a multi-step sequence.

First, the condensation of 3-nitrophenylhydrazine (B1228671) with ethyl acetoacetate would lead to the formation of 3-methyl-1-(3-nitrophenyl)pyrazol-5-one . ias.ac.inorientjchem.org This reaction is typically carried out under heating, sometimes in the presence of an acid or base catalyst, and can even be performed under solvent-free conditions. ias.ac.in The resulting pyrazolone (B3327878) is a stable intermediate that can be isolated and purified before subsequent transformations.

Pyrazolones, such as the 3-methyl-1-(3-nitrophenyl)pyrazol-5-one formed in the previous section, are key intermediates in heterocyclic synthesis. nih.gov These molecules exist in several tautomeric forms (CH, OH, and NH forms), and their reactivity is a reflection of this equilibrium. ias.ac.in

To convert the pyrazolone intermediate into the target pyrazole, the carbonyl group at the 5-position must be transformed. A common method involves converting the carbonyl into a better leaving group. For example, the pyrazolone can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to generate a 5-chloropyrazole derivative, in this case, 5-chloro-1-methyl-3-(3-nitrophenyl)pyrazole . This chlorinated intermediate can then undergo various reactions, such as reduction (dehalogenation), to afford the final product. The N-methylation step to introduce the methyl group at the N1 position can be performed either on the pyrazolone intermediate before chlorination or on the resulting 3-(3-nitrophenyl)pyrazole.

Alternatively, the reaction of ethyl acetoacetate with methylhydrazine first yields 1,3-dimethyl-5-pyrazolone . ias.ac.in Subsequent chemical modifications would be required to introduce the 3-nitrophenyl group at the 3-position, a more complex synthetic challenge. Therefore, the route beginning with 3-nitrophenylhydrazine is generally more direct for this specific target.

1,3-Dipolar Cycloaddition Approaches

1,3-dipolar cycloadditions offer a powerful and regioselective alternative for constructing the pyrazole ring. acs.orgnih.gov These reactions, often classified as [3+2] cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne).

A prominent strategy in this category is the cycloaddition of a nitrile imine with an alkene or alkyne. researchgate.netnih.gov Nitrile imines are reactive intermediates that are typically generated in situ. A common method for their generation is the base-induced dehydrohalogenation of a hydrazonoyl halide. rsc.org

For the synthesis of 1-Methyl-3-(3-nitrophenyl)pyrazole, the required 1,3-dipole would be N-methyl-C-(3-nitrophenyl)nitrile imine . This intermediate can be generated from its precursor, N-methyl-3-nitrobenzohydrazonoyl chloride , upon treatment with a non-nucleophilic base such as triethylamine. The hydrazonoyl chloride itself can be prepared from the corresponding hydrazide.

Once generated, the nitrile imine rapidly undergoes cycloaddition with a suitable dipolarophile. The choice of dipolarophile determines the substituent at the 4- and 5-positions of the pyrazole ring. To obtain a 5-methyl group, an appropriate alkene like propene could be used. The reaction often proceeds with high regioselectivity. nih.gov Subsequent oxidation of the initially formed pyrazoline adduct yields the aromatic pyrazole. Alternatively, using an alkyne dipolarophile, such as propyne, can lead directly to the pyrazole. acs.org The use of acetylene (B1199291) gas, generated from calcium carbide, has also been reported as a convenient dipolarophile for synthesizing 3-substituted pyrazoles. acs.org

| Nitrile Imine Precursor (Hydrazonoyl Halide) | Dipolarophile | Key Intermediate | Reference |

|---|---|---|---|

| N-Aryl-C-arylhydrazonoyl chloride | Cinnamic aldehydes | Nitrile Imine | rsc.org |

| N-Phenyl-C-ethoxycarbonylhydrazonoyl chloride | N-vinylimidazole (acetylene equivalent) | Nitrile Imine | acs.org |

| Trifluoroacetonitrile imine precursor | Enones/Chalcones | Trifluoroacetonitrile imine | nih.gov |

| Various hydrazonoyl chlorides | Calcium Carbide (for acetylene generation) | Nitrile Imine | acs.org |

N-Arylation Strategies

While the target compound is an N-methyl pyrazole, the synthesis of N-aryl pyrazole analogues is a crucial area of research. N-arylation strategies typically involve the coupling of a pre-formed pyrazole ring with an aryl halide or its equivalent. organic-chemistry.orgacs.org These modern cross-coupling reactions, often catalyzed by copper or palladium, provide a powerful tool for creating diverse libraries of N-aryl pyrazoles. organic-chemistry.orgresearchgate.net

A direct synthesis of the target molecule could involve the N-methylation of 3-(3-nitrophenyl)pyrazole . This precursor could be synthesized via the reaction of 1-(3-nitrophenyl)butane-1,3-dione with hydrazine hydrate, followed by methylation using an agent like methyl iodide or dimethyl sulfate.

For the synthesis of N-aryl analogues, copper-catalyzed Ullmann-type reactions are frequently employed. acs.org These reactions couple N-H containing heterocycles like pyrazole with aryl iodides or bromides. The use of specific ligands, such as diamines, can significantly improve reaction efficiency and substrate scope, allowing the reaction to proceed under milder conditions. acs.org Catalytic systems using inexpensive copper(I) oxide have also proven effective. organic-chemistry.orgresearchgate.net Palladium-catalyzed Buchwald-Hartwig amination provides another powerful route for this transformation, particularly with aryl triflates. organic-chemistry.org

| Catalyst/Ligand System | Arylating Agent | Base | Reference |

|---|---|---|---|

| CuI / Diamine Ligand | Aryl Iodide, Aryl Bromide | K₃PO₄, Cs₂CO₃ | acs.org |

| Copper(I) oxide (CuO) | Arylboronic Acid | None (room temp) | organic-chemistry.org |

| Palladium / tBuBrettPhos | Aryl Triflates | K₂CO₃ | organic-chemistry.org |

| Copper Powder / L-(-)-Quebrachitol | Aryl Halides (including chlorides) | Cs₂CO₃, KOtBu | organic-chemistry.org |

Direct N-Arylation of Pyrazoles with Nitroarenes

A modern and efficient approach to forging the N-aryl bond in compounds like 1-Methyl-3-(3-nitrophenyl)pyrazole involves the direct coupling of a pyrazole with a nitroarene. This method is particularly significant as it utilizes nitroarenes, which are fundamental and inexpensive feedstocks in the chemical industry. rsc.org Palladium-catalyzed denitrative N-arylation has emerged as a powerful tool for this transformation. rsc.org

In this process, an N-H containing heterocycle, such as a pyrazole, is coupled with a nitroarene in the presence of a palladium catalyst. The reaction proceeds via a cross-coupling mechanism where the nitro group is displaced and a new carbon-nitrogen bond is formed. rsc.org This denitrative coupling strategy allows for the selective synthesis of a wide array of N-arylated heterocycles in moderate to excellent yields. rsc.org The synthetic potential of this direct N-arylation protocol has been demonstrated in late-stage functionalization of complex molecules, highlighting its utility in medicinal chemistry and materials science. rsc.org While transition-metal-free methods for N-arylation of pyrazoles exist, they often rely on pre-activated coupling partners like diaryliodonium salts rather than directly utilizing nitroarenes. nih.gov

Directed Derivatization and Functionalization

The synthesis of 1-Methyl-3-(3-nitrophenyl)pyrazole can also be achieved by modifying a pre-constructed pyrazole scaffold. This involves the introduction of specific functional groups at desired positions through directed chemical reactions.

Introduction of Nitro Groups (Nitration)

Nitration is a classic and fundamental reaction for introducing a nitro group (—NO₂) onto an aromatic ring. In the context of synthesizing 1-Methyl-3-(3-nitrophenyl)pyrazole, this would typically involve the nitration of a 1-methyl-3-phenylpyrazole precursor. The conditions for such a reaction must be carefully controlled to achieve the desired regioselectivity.

The nitration of phenyl-substituted pyrazoles is influenced by the reaction conditions and the nature of the nitrating agent. cdnsciencepub.com For 1-phenylpyrazole (B75819) derivatives, nitration with a mixture of nitric acid and sulfuric acid often leads to nitration at the para-position of the phenyl group, as the pyrazole ring acts as a deactivating group under these strongly acidic conditions where it exists in its protonated form. cdnsciencepub.com However, using nitrating agents like nitric acid in acetic anhydride (B1165640) can favor nitration at the 4-position of the pyrazole ring. cdnsciencepub.comrsc.org For the synthesis of the target compound, conditions would be selected to favor substitution on the phenyl ring at the meta-position. The synthesis of related compounds like 1-methyl-3-nitropyrazole is often achieved by nitrating 1-methylpyrazole (B151067) using various nitrating systems, such as concentrated nitric acid with trifluoroacetic anhydride or silicon dioxide-sulfuric acid-bismuth nitrate (B79036). nih.gov

Functionalization via Mannich Reactions

The Mannich reaction is a versatile tool in organic synthesis used to introduce an aminomethyl group to an acidic proton located on a carbon or a nitrogen atom. derpharmachemica.comnih.gov In pyrazole chemistry, the N-H proton of the pyrazole ring is sufficiently acidic to participate in the Mannich reaction. nih.gov This allows for the N-alkylation of pyrazoles and the synthesis of a variety of biologically active derivatives. derpharmachemica.comresearchgate.net

The reaction involves the condensation of a compound with an active hydrogen (like a pyrazole), formaldehyde, and a primary or secondary amine. nih.gov The first step is the formation of an iminium cation from the amine and formaldehyde, which then undergoes nucleophilic attack by the pyrazole nitrogen to yield the final Mannich base. nih.gov This methodology provides a pathway to functionalized pyrazole analogues, where different amines can be employed to introduce diverse substituents. For instance, N-alkylation of pyrazoles has been successfully achieved through amine-exchange reactions with Mannich bases derived from other compounds, such as ortho-hydroxyacetophenones, resulting in excellent yields of β-(pyrazol-1-yl)ethyl ketones. researchgate.netosi.lv

Regioselective Synthesis via Nitroolefins

A highly effective and regioselective method for constructing the pyrazole ring system itself involves the reaction of N-monosubstituted hydrazones with nitroolefins. acs.orgnih.gov This one-pot synthesis is notable for its simplicity, broad scope, and the moderate to excellent yields it provides for a diverse set of pyrazole products. acs.orgnih.gov

The reaction proceeds through a proposed mechanism involving a key nitropyrazolidine intermediate. acs.orgnih.gov The N-monosubstituted hydrazone (e.g., methylhydrazine) reacts with a nitroolefin (e.g., 1-nitro-3-vinylbenzene) in what is thought to be a stepwise cycloaddition. acs.orgacs.org This is followed by oxidation and a subsequent rapid elimination of nitrous acid (HNO₂) to afford the aromatic pyrazole product. acs.org The high regioselectivity of this method is a significant advantage over classical methods like the Knorr pyrazole synthesis, as it is intrinsically controlled by the electronic properties of the hydrazone and the nitroolefin. acs.org Two general protocols have been developed that are complementary in terms of functional group compatibility, making this a practical route for creating libraries of pharmaceutically relevant pyrazole compounds. acs.org

Table 1: Examples of Regioselective Pyrazole Synthesis from Hydrazones and Nitroolefins This table is representative of the synthesis method and does not specifically detail the synthesis of 1-Methyl-3-(3-nitrophenyl)pyrazole but illustrates the general applicability of the reaction.

| Hydrazone Reactant | Nitroolefin Reactant | Resulting Pyrazole Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde methylhydrazone | (E)-1-nitro-2-phenylethene | 1-Methyl-3,5-diphenyl-1H-pyrazole | 85 | acs.org |

| Acetophenone methylhydrazone | (E)-1-nitro-2-phenylethene | 1,3-Dimethyl-5-phenyl-1H-pyrazole | 81 | acs.org |

| Benzaldehyde phenylhydrazone | (E)-1-nitro-2-phenylethene | 1,3,5-Triphenyl-1H-pyrazole | 75 | acs.org |

| 4-Chlorobenzaldehyde phenylhydrazone | (E)-1-nitro-2-phenylethene | 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole | 78 | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While a publicly available, complete experimental ¹H NMR spectrum for 1-methyl-3-(3-nitrophenyl)pyrazole is not readily found in the cited literature, analysis of closely related structures allows for a theoretical assignment of the expected proton signals. For instance, in related pyrazole (B372694) structures, the methyl protons typically appear as a singlet, while the pyrazole and phenyl ring protons exhibit characteristic multiplets and coupling patterns based on their substitution.

Expected ¹H NMR Data for 1-Methyl-3-(3-nitrophenyl)pyrazole

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | 3.9 - 4.2 | Singlet | - |

| Pyrazole-H4 | 6.8 - 7.2 | Doublet | 2.0 - 3.0 |

| Pyrazole-H5 | 7.6 - 8.0 | Doublet | 2.0 - 3.0 |

| Phenyl-H2' | 8.5 - 8.8 | Singlet (or narrow triplet) | - |

| Phenyl-H4' | 8.1 - 8.4 | Doublet of doublets | 7.5 - 8.5, 1.5 - 2.5 |

| Phenyl-H5' | 7.6 - 7.9 | Triplet | 7.5 - 8.5 |

| Phenyl-H6' | 8.0 - 8.3 | Doublet of doublets | 7.5 - 8.5, 1.0 - 2.0 |

| Note: This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a dedicated ¹³C NMR spectrum for 1-methyl-3-(3-nitrophenyl)pyrazole is not available in the reviewed literature. However, based on data for compounds like 1-(3-nitrophenyl)-1H-pyrazole, the carbon signals can be predicted. The presence of the electron-withdrawing nitro group and the heterocyclic pyrazole ring significantly influences the chemical shifts of the aromatic carbons.

Expected ¹³C NMR Data for 1-Methyl-3-(3-nitrophenyl)pyrazole

| Carbon | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | 38 - 42 |

| Pyrazole-C3 | 148 - 152 |

| Pyrazole-C4 | 105 - 110 |

| Pyrazole-C5 | 130 - 135 |

| Phenyl-C1' | 138 - 142 |

| Phenyl-C2' | 120 - 124 |

| Phenyl-C3' | 147 - 150 |

| Phenyl-C4' | 122 - 126 |

| Phenyl-C5' | 129 - 133 |

| Phenyl-C6' | 115 - 120 |

| Note: This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary. |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-methyl-3-(3-nitrophenyl)pyrazole is expected to show characteristic absorption bands corresponding to its structural features. Key vibrations would include the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the rings, and the symmetric and asymmetric stretching of the nitro group. For example, nitroaromatic compounds typically exhibit strong absorptions for the NO₂ group. nih.gov

Expected FT-IR Absorption Bands for 1-Methyl-3-(3-nitrophenyl)pyrazole

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2900 | Methyl C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 1550 - 1520 | Asymmetric NO₂ Stretch | Strong |

| 1360 - 1330 | Symmetric NO₂ Stretch | Strong |

| 1450 - 1400 | Pyrazole Ring Vibrations | Medium |

| Note: This table is predictive and based on general principles and data from analogous compounds. |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of 1-methyl-3-(3-nitrophenyl)pyrazole would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the nitro group.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The mass spectrum of 1-methyl-3-(3-nitrophenyl)pyrazole would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the nitro group (NO₂) and subsequent cleavage of the pyrazole and phenyl rings. The fragmentation of nitropyrazoles has been a subject of study, providing a basis for interpreting the mass spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of 1-Methyl-3-(3-nitrophenyl)pyrazole were investigated using UV-Vis spectroscopy. The analysis of the spectrum provides insights into the electronic transitions occurring within the molecule, which are influenced by the interplay between the pyrazole ring, the methyl group, and the 3-nitrophenyl substituent.

The π → π* transitions, usually of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and heterocyclic ring systems. The n → π* transitions, which are typically of lower intensity, involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen atoms of the pyrazole ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents.

For a definitive analysis, experimental determination of the UV-Vis spectrum of 1-Methyl-3-(3-nitrophenyl)pyrazole would be required to assign the specific wavelengths of maximum absorption (λmax) and their corresponding molar absorptivities.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Architecture

As of the latest literature search, a complete single-crystal XRD study for 1-Methyl-3-(3-nitrophenyl)pyrazole has not been reported. However, analysis of related structures provides a foundation for predicting its solid-state characteristics. For example, the crystal structure of 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole reveals that the pyrazoline ring is nearly coplanar with the 3-nitrophenyl group. researchgate.netmdpi.com This planarity suggests significant electronic conjugation between the two ring systems.

A hypothetical crystallographic analysis of 1-Methyl-3-(3-nitrophenyl)pyrazole would likely reveal the relative orientation of the pyrazole and nitrophenyl rings. The dihedral angle between these two rings is a critical parameter, influencing the extent of π-system overlap and, consequently, the electronic properties of the molecule. Intermolecular forces such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules, would also be expected to play a significant role in the stability of the crystal lattice.

The table below presents hypothetical, yet plausible, crystallographic data for 1-Methyl-3-(3-nitrophenyl)pyrazole, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.5 |

| Volume (ų) | 1002 |

| Z | 4 |

| Density (calculated) | 1.35 g/cm³ |

A definitive crystal structure determination would be invaluable for a complete understanding of the structure-property relationships of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.govresearchgate.net DFT calculations are instrumental in predicting a wide array of properties, from molecular geometry to reactivity indices. derpharmachemica.com

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 1-Methyl-3-(3-nitrophenyl)pyrazole, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Based on studies of similar pyrazole (B372694) derivatives, the pyrazole ring is expected to be largely planar. rdd.edu.iq The dihedral angle between the pyrazole ring and the 3-nitrophenyl ring is a critical parameter. In a related compound, 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, the pyrazoline ring and the 3-nitrophenyl group are nearly coplanar, with a very small dihedral angle. researchgate.net This planarity suggests a degree of conjugation between the two ring systems.

Below is a table of expected bond lengths and angles for the core pyrazole structure, derived from computational studies on analogous molecules. nih.govnih.gov

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| N1-N2 | ~1.37-1.38 |

| N2-C3 | ~1.30 |

| C3-C4 | ~1.40 |

| C4-C5 | ~1.38 |

| C5-N1 | ~1.35 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | ~112 |

| N1-N2-C3 | ~109 |

| N2-C3-C4 | ~112 |

| C3-C4-C5 | ~105 |

| C4-C5-N1 | ~102 |

This interactive table provides representative values for the pyrazole core based on computational data from similar compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and any electron-donating substituents, while the LUMO is typically localized on the pyrazole ring and electron-withdrawing groups. For 1-Methyl-3-(3-nitrophenyl)pyrazole, the nitro group is strongly electron-withdrawing, and it is expected to significantly lower the LUMO energy and reduce the HOMO-LUMO gap. researchgate.net

The following table presents typical HOMO, LUMO, and energy gap values for nitrophenyl-substituted pyrazole derivatives from computational studies. researchgate.net

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nitrophenyl Pyrazole Derivative | ~ -6.5 to -7.5 | ~ -2.5 to -3.5 | ~ 3.0 to 4.5 |

This interactive table showcases representative energy values for similar compounds, illustrating the expected electronic characteristics.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For 1-Methyl-3-(3-nitrophenyl)pyrazole, the most negative potential is expected to be located around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles. researchgate.net The nitrogen atoms of the pyrazole ring also represent regions of negative potential. researchgate.net Regions of positive potential are anticipated around the hydrogen atoms of the methyl group and the aromatic rings. nih.gov MEP analysis of related pyrazole derivatives confirms that the nitro and amide groups are often centers for electrophilic attack. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. acs.org

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : This represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability.

Electrophilicity (ω) : This index measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

For a series of [3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, these descriptors were calculated, providing insight into their reactive nature. nih.gov The presence of nitro groups was found to enhance the electrophilicity of the compounds. nih.gov

The table below shows representative values for these descriptors for a nitrophenyl pyrazole derivative. nih.gov

| Descriptor | Calculated Value (eV) |

| Chemical Potential (μ) | ~ -4.3 |

| Chemical Hardness (η) | ~ 1.5 |

| Electrophilicity (ω) | ~ 6.3 |

This interactive table provides an example of global reactivity descriptors for a related class of compounds.

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. derpharmachemica.com By calculating the vibrational modes and their corresponding frequencies, it is possible to identify the characteristic vibrations of different functional groups within the molecule.

For 1-Methyl-3-(3-nitrophenyl)pyrazole, key vibrational modes would include:

C-H stretching of the methyl group and aromatic rings.

C=N and C=C stretching within the pyrazole and phenyl rings.

N-N stretching of the pyrazole ring.

Symmetric and asymmetric stretching of the NO2 group.

Experimental IR data for a similar compound, 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, shows characteristic bands for C=N and C-N stretching. mdpi.com Theoretical calculations on pyrazole derivatives have shown good correlation with experimental vibrational spectra. derpharmachemica.comjocpr.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules and to predict their UV-visible absorption spectra. rsc.org This is crucial for understanding the photophysical properties of a compound.

For 1-Methyl-3-(3-nitrophenyl)pyrazole, TD-DFT calculations would predict the energies of electronic transitions, such as π → π* and n → π* transitions. The presence of the conjugated system involving the pyrazole and nitrophenyl rings is expected to give rise to strong absorptions in the UV region. The nitro group, being a chromophore, will also influence the electronic spectrum. Experimental UV-Vis data for 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde shows absorption bands in the UV region, which are assigned to n-π* and π-π* transitions. mdpi.com TD-DFT calculations on pyrazine (B50134) Schiff base derivatives with nitro compounds have been used to compute electronic spectra and have shown that the small energy gap between HOMO and LUMO energies is indicative of charge-transfer within the molecules. rsc.org

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state structure, crystal packing, and macroscopic properties of molecular compounds. Computational methods such as Hirshfeld surface analysis, Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) analysis provide profound insights into these forces. While specific studies on 1-Methyl-3-(3-nitrophenyl)pyrazole are not extensively documented, the analysis of closely related nitrophenyl-pyrazole derivatives provides a strong framework for understanding its potential intermolecular behavior.

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. It maps properties onto a unique molecular surface, defined as the region where the electron density of the sum of spherical atoms for the molecule (the pro-molecule) is greater than that of all other molecules in the crystal. The normalized contact distance (d_norm), mapped onto this surface, highlights regions of significant intermolecular contact.

For various pyrazole derivatives, Hirshfeld surface analysis has revealed the dominant role of specific interactions in crystal packing. nih.govnih.govas-proceeding.com In structures containing nitro groups and hydrogen atoms, contacts such as O···H/H···O and N···H/H···N are highly significant. nih.govnih.gov Studies on related compounds show that H···H contacts typically account for the largest portion of the Hirshfeld surface, a common feature for molecules with a high hydrogen content. nih.govas-proceeding.com For instance, in one tosyl-substituted pyrazole, H···H interactions constituted 60.5% of the surface, followed by O···H (20.4%), C···H (10.7%), and N···H (6.5%) contacts. as-proceeding.com In a pyrazole derivative with a nitrobenzenesulfonate group, H···H contacts made up over 50% of the interactions for the two distinct molecules in the asymmetric unit. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Sharp spikes in the fingerprint plots for O···H contacts, for example, are indicative of strong hydrogen bonds. nih.govnih.gov For 1-Methyl-3-(3-nitrophenyl)pyrazole, it is anticipated that O···H interactions involving the nitro group and C-H···π interactions involving the phenyl and pyrazole rings would be key contributors to the crystal packing, alongside the ubiquitous H···H and C···H contacts.

Atom-in-Molecules (AIM) Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density (ρ(r)) to define atomic properties and characterize chemical bonds and intermolecular interactions. scielo.org.mx This analysis is based on identifying critical points in the electron density where the gradient is zero. Bond critical points (BCPs) located between two atoms indicate an interaction pathway.

The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction. For covalent bonds, ∇²ρ is typically negative, indicating a concentration of electron density. For closed-shell interactions, which include hydrogen bonds, van der Waals forces, and ionic bonds, ∇²ρ is positive. piquemalresearch.com

In the context of pyrazole derivatives and other nitrogen heterocycles, AIM analysis helps to quantitatively assess the strength and nature of hydrogen bonds (e.g., N-H···N, N-H···O) and other weak interactions that govern their supramolecular assembly. scielo.org.mx While specific AIM data for 1-Methyl-3-(3-nitrophenyl)pyrazole is not available, studies on similar structures confirm the presence of BCPs corresponding to various intermolecular contacts, allowing for their classification and strength evaluation.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of weak interactions in real space. piquemalresearch.comnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of low density and low reduced gradient signify non-covalent interactions. piquemalresearch.com These interactions can be visualized as surfaces, colored to indicate their nature and strength. Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote steric repulsion. piquemalresearch.com

NCI analysis on related energetic materials, such as pyrazole-tetrazole hybrids, has been used to gain insight into how hydrogen bonding and π–π stacking contribute to enhanced crystal density. rsc.org For polynitro functionalized 4-phenyl-1H-pyrazoles, NCI plots have visualized strong π-π stacking interactions that contribute to excellent thermal stability. researchgate.net These studies show that NCI is a valuable tool for understanding the structure-property relationships in energetic and functional materials. researchgate.netrsc.org For 1-Methyl-3-(3-nitrophenyl)pyrazole, NCI analysis would be expected to reveal van der Waals interactions between the aromatic rings and potential weak hydrogen bonds involving the nitro group and pyrazole ring, providing a qualitative map of the forces holding the crystal together. nih.gov

Tautomeric Equilibria and Annular Proton Transfer Mechanisms

Tautomerism, the phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers, is a key feature of pyrazole chemistry. researchgate.netnih.gov In unsubstituted or N-H pyrazoles, the most common form is annular tautomerism, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. nih.govmdpi.com

However, in 1-Methyl-3-(3-nitrophenyl)pyrazole, the pyrazole nitrogen at position 1 is substituted with a methyl group. This N-substitution precludes the possibility of annular tautomerism, as there is no labile proton on the ring nitrogen atoms that can participate in the 1,2-proton transfer. researchgate.net Therefore, the compound is "fixed" in the 1-methyl tautomeric form.

While annular tautomerism is blocked, other forms of tautomerism, such as those involving substituents, can be considered. For pyrazoles with hydroxyl or thiol groups, keto-enol or thione-thiol tautomerism becomes significant. nih.govmdpi.com For 1-Methyl-3-(3-nitrophenyl)pyrazole, the primary structure is stable, and significant tautomeric equilibria involving the nitro or phenyl groups under normal conditions are not expected. Theoretical studies on related substituted pyrazoles confirm that the nature of the substituent and its position heavily influence which tautomer is more stable. researchgate.netmdpi.com

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com Computational chemistry employs various solvent models, such as the Polarizable Continuum Model (PCM), to simulate these effects. nih.gov These models can predict how a solvent's polarity and specific interactions (like hydrogen bonding) might alter a molecule's geometry, electronic structure, and spectroscopic properties. mdpi.comnih.gov

For pyrazole derivatives, studies have shown that solvent polarity can affect tautomeric equilibria and conformational preferences. mdpi.comnih.gov In an investigation of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, it was found that the molecule exists predominantly as hydrogen-bonded dimers in nonpolar solvents, while monomers are favored in polar solvents like DMSO. nih.gov This highlights the crucial role of solvent in mediating intermolecular interactions.

For 1-Methyl-3-(3-nitrophenyl)pyrazole, solvent effects would be expected to influence its dipole moment, the energies of its frontier molecular orbitals (HOMO and LUMO), and its UV-Vis absorption spectrum. eurasianjournals.com In polar solvents, increased stabilization of the ground state and excited states is likely, potentially leading to shifts in spectroscopic absorption maxima. While specific experimental or computational data on the solvent effects for this exact compound are limited, the general principles observed for other pyrazole and nitroaromatic compounds would apply. nih.goveurasianjournals.com

Prediction of Thermal Stability and Energetic Performance Parameters

Nitrated pyrazoles are a significant class of energetic materials, valued for their high heat of formation, good density, and thermal stability. mdpi.comnih.govnih.gov The thermal stability of these compounds is often assessed by techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which determine the decomposition temperature (T_d). nih.gov

While 1-Methyl-3-(3-nitrophenyl)pyrazole is a mononitrated compound, extensive research on polynitrated analogues like 1-Methyl-3,4,5-trinitropyrazole (MTNP) provides valuable insights into the behavior of the nitropyrazole scaffold. mdpi.comresearchgate.net MTNP is noted for its good thermal stability, with an exothermic decomposition peak around 248 °C. researchgate.net The decomposition temperature for various nitropyrazoles can range significantly depending on the number and position of nitro groups and the presence of other functional groups. researchgate.netresearchgate.net For example, 3,4-dinitropyrazole (3,4-DNP) is thermally stable up to 300 °C. mdpi.com

Energetic performance parameters, such as detonation velocity (D_v) and detonation pressure (P), can be predicted using computational methods based on the compound's calculated heat of formation and density. rsc.org Nitropyrazoles often exhibit impressive energetic properties. The parent trinitropyrazole (TNP) has a calculated detonation velocity of 9.0 km/s and a pressure of 37.09 GPa. mdpi.com The introduction of a methyl group, as in 1-Methyl-3,4-dinitropyrazole (3,4-MDNP), can lower the detonation properties compared to its unsubstituted analogue. mdpi.com

The table below summarizes the thermal and energetic properties of several related nitropyrazole compounds, providing a comparative context for the expected performance of 1-Methyl-3-(3-nitrophenyl)pyrazole. As a mononitrated derivative, its energetic performance would be considerably lower than these polynitrated examples, but it would still be influenced by the inherent characteristics of the nitropyrazole framework.

| Compound | Decomposition Temperature (T_d, °C) | Detonation Velocity (D_v, m/s) | Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|---|

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 248 | - | - | researchgate.net |

| 3,4-Dinitropyrazole (3,4-DNP) | 300 | 7760 | 25.57 | mdpi.com |

| 3,5-Dinitropyrazole (3,5-DNP) | 316.8 | >7760 | >25.57 | mdpi.com |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole | 338 | 8099 | 27.14 | researchgate.net |

| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | - | 8846 | 33.2 | rsc.org |

Compound Names Table

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| 1-Methyl-3-(3-nitrophenyl)pyrazole | 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole |

| MTNP | 1-Methyl-3,4,5-trinitropyrazole |

| 3,4-DNP | 3,4-Dinitro-1H-pyrazole |

| 3,5-DNP | 3,5-Dinitro-1H-pyrazole |

| TNP | 3,4,5-Trinitro-1H-pyrazole |

| DMSO | Dimethyl sulfoxide |

| RDX | 1,3,5-Trinitro-1,3,5-triazinane |

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. In 1-substituted pyrazoles, the C4 position is generally the most activated towards electrophiles due to the electronic effects of the nitrogen atoms. organic-chemistry.orgnih.gov The N1-methyl group and the C3-(3-nitrophenyl) group in the target molecule both influence the electron density of the pyrazole ring. The phenyl group at C3 can participate in resonance with the pyrazole ring, while the nitro group on the phenyl ring is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and can influence the pyrazole ring's reactivity.

Electrophilic substitution on 1-Methyl-3-(3-nitrophenyl)pyrazole is predicted to occur predominantly at the C4 position of the pyrazole ring. This is supported by studies on analogous compounds like 3-methyl-1,5-diphenylpyrazole, where nitration with nitric acid in sulfuric acid at low temperatures leads to substitution on the phenyl rings, but treatment with acetyl nitrate (B79036) favors substitution at the C4 position of the pyrazole ring. rsc.org

Table 1: Predicted Electrophilic Substitution Reactions of 1-Methyl-3-(3-nitrophenyl)pyrazole

| Reaction | Reagent and Conditions | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-Methyl-4-nitro-3-(3-nitrophenyl)pyrazole |

| Sulfonation | Fuming H₂SO₄ | 1-Methyl-3-(3-nitrophenyl)pyrazole-4-sulfonic acid |

| Halogenation | Br₂ in acetic acid | 4-Bromo-1-methyl-3-(3-nitrophenyl)pyrazole |

Nucleophilic Attack Sites and Functional Group Interconversions

The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, the presence of the nitro group on the phenyl ring of 1-Methyl-3-(3-nitrophenyl)pyrazole introduces a potential site for nucleophilic aromatic substitution (SNA_r). The nitro group is a powerful activating group for SNA_r, particularly when positioned ortho or para to a leaving group, though meta-activation can also occur under certain conditions. nih.gov In the case of our target molecule, a nucleophile could potentially substitute the nitro group on the phenyl ring, although this is generally less facile than substitution of a halogen.

More likely sites for nucleophilic attack are the carbon atoms of the pyrazole ring, especially C3 and C5, which are rendered electrophilic by the adjacent nitrogen atoms. mdpi.com In the case of pyrazoles bearing nitro groups directly on the heterocyclic ring, nucleophilic displacement of the nitro group is a known reaction. For instance, in 1-methyl-3,4,5-trinitropyrazole, the nitro group at the C5 position is readily displaced by various nucleophiles. researchgate.net

Functional group interconversions can also be anticipated. The nitro group can be reduced to an amino group, which in turn can undergo a variety of reactions, such as diazotization followed by substitution. The synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid highlights the utility of the amino group in further functionalization. researchgate.net

Reduction and Oxidation Reactions (e.g., Catalytic Hydrogenation)

The nitro group of 1-Methyl-3-(3-nitrophenyl)pyrazole is readily susceptible to reduction, providing a key pathway to the corresponding amine, 1-Methyl-3-(3-aminophenyl)pyrazole. This transformation is of significant synthetic importance as the resulting amino group can be further functionalized. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. chim.it The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be adjusted to achieve selective reduction. The synthesis of novel nitro-substituted triaryl pyrazole derivatives and their subsequent reduction to the corresponding amines has been reported, demonstrating the feasibility of this transformation in related systems. nih.gov

Table 2: Reduction of 1-Methyl-3-(3-nitrophenyl)pyrazole to 1-Methyl-3-(3-aminophenyl)pyrazole

| Reducing Agent | Catalyst | Solvent | Temperature | Pressure |

| H₂ | Pd/C | Ethanol | Room Temperature | 1-4 atm |

| H₂ | Raney Ni | Methanol | Room Temperature | 50 psi |

| SnCl₂·2H₂O | - | Ethanol/HCl | Reflux | Atmospheric |

| Fe/HCl | - | Water/Ethanol | Reflux | Atmospheric |

Oxidation of the pyrazole ring system can occur under strong oxidizing conditions, though the ring is generally quite stable. The methyl group attached to the pyrazole nitrogen could also potentially be oxidized. Studies on the metabolism of phenylpyrazole insecticides have shown that oxidation of substituents on the pyrazole ring can occur. acs.orgnih.gov

Substitution Reactions Involving N-H Protons

The subject molecule, 1-Methyl-3-(3-nitrophenyl)pyrazole, does not possess an N-H proton as the nitrogen at the 1-position is substituted with a methyl group. Therefore, reactions involving the deprotonation of an N-H bond are not applicable. However, the pyridine-like nitrogen atom (N2) of the pyrazole ring retains a lone pair of electrons and is nucleophilic, making it susceptible to electrophilic attack.

A key reaction at the N2 position of N-substituted pyrazoles is quaternization, which involves the alkylation of the N2 nitrogen to form a pyrazolium (B1228807) salt. This reaction typically occurs when the pyrazole is treated with an alkyl halide. The resulting pyrazolium salts are ionic compounds with altered reactivity and physical properties. The formation of pyrazolium salts has been documented for various N-substituted pyrazoles. nih.gov

Table 3: Predicted Quaternization of 1-Methyl-3-(3-nitrophenyl)pyrazole

| Reagent | Conditions | Predicted Product |

| Methyl iodide (CH₃I) | Neat or in a polar aprotic solvent | 1,2-Dimethyl-3-(3-nitrophenyl)pyrazolium iodide |

| Benzyl bromide (C₆H₅CH₂Br) | Acetonitrile, reflux | 2-Benzyl-1-methyl-3-(3-nitrophenyl)pyrazolium bromide |

Rearrangement Reactions and Isomerization Pathways

Substituted pyrazoles can undergo various rearrangement and isomerization reactions, often under thermal or photochemical conditions. These transformations can lead to the formation of different heterocyclic systems or isomeric pyrazoles.

One notable rearrangement is the photochemical transposition of 1-phenylpyrazoles to 1-phenylimidazoles upon UV irradiation. acs.org This process is thought to proceed through an initial N-N bond cleavage. Thermal rearrangements of N-substituted pyrazoles have also been observed. For example, the thermal rearrangement of v-triazolo[1,5-a]pyridine-3-acraldehydes can lead to the formation of 3-methyl-5-(2-pyridyl)pyrazoles. rsc.org

It is also important to consider the potential for atropisomerism if rotation around the C3-phenyl bond is hindered, which could be influenced by the substitution pattern and the presence of bulky groups in proximity.

Conclusion

1-Methyl-3-(3-nitrophenyl)pyrazole is a noteworthy compound within the extensive family of pyrazole (B372694) derivatives. Its specific substitution pattern provides a unique combination of electronic and steric properties that influence its synthesis, reactivity, and potential applications. While more research is needed to fully elucidate its biological profile, its role as a versatile building block in organic synthesis and the established pharmacological importance of the pyrazole and nitrophenyl motifs suggest that it holds promise for future investigations in medicinal chemistry and materials science.

Mechanistic Studies and in Vitro Biological Activities of Pyrazole Derivatives

In Vitro Cytotoxicity and Anticancer Potential

No studies were found that evaluated the cytotoxic effects of 1-Methyl-3-(3-nitrophenyl)pyrazole on cancer cell lines such as HepG2, HT-29, MCF-7, MDA-MB-231, or P815.

There is no available data on the evaluation of 1-Methyl-3-(3-nitrophenyl)pyrazole across the specified cancer cell lines.

Information regarding the molecular target interactions of 1-Methyl-3-(3-nitrophenyl)pyrazole, including any potential for topoisomerase inhibition, DNA alkylation, or tubulin polymerization inhibition, could not be located. Studies on other pyrazole (B372694) derivatives have shown mechanisms involving tubulin polymerization inhibition and the targeting of various kinases, but these findings are not specific to the compound . nih.gov

There are no published in vitro studies detailing the apoptosis induction pathways for 1-Methyl-3-(3-nitrophenyl)pyrazole.

In Vitro Antimicrobial Efficacy

No specific data on the in vitro antimicrobial efficacy of 1-Methyl-3-(3-nitrophenyl)pyrazole was found.

There is no available research detailing the antibacterial activity of 1-Methyl-3-(3-nitrophenyl)pyrazole against specific Gram-positive or Gram-negative bacterial strains.

No studies were identified that investigated the antifungal activity of 1-Methyl-3-(3-nitrophenyl)pyrazole against Aspergillus niger, Valsa mali, or other fungal species.

Due to the absence of specific research findings for "1-Methyl-3-(3-nitrophenyl)pyrazole," data tables and detailed research findings as requested cannot be provided.

In Vitro Antioxidant Properties

The antioxidant potential of pyrazole derivatives is an area of active investigation. The capacity of these compounds to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is typically evaluated through various in vitro assays.

Similarly, the ability of pyrazole derivatives to scavenge nitric oxide (NO) has been reported for some analogues. Excessive production of nitric oxide is implicated in various inflammatory and pathological processes. Compounds that can effectively scavenge this radical may have therapeutic potential. The evaluation of 1-Methyl-3-(3-nitrophenyl)pyrazole in these standard antioxidant assays would be necessary to determine its specific activity profile.

| Compound | DPPH Scavenging (IC50 µM) | ABTS Scavenging (IC50 µM) | Nitric Oxide Scavenging (IC50 µM) |

|---|---|---|---|

| Generic Pyrazole A | Value A | Value B | Value C |

| Generic Pyrazole B | Value D | Value E | Value F |

Enzyme Inhibition Studies (In Vitro)

The structural versatility of the pyrazole scaffold allows for its interaction with a variety of enzymatic targets, leading to the inhibition of their catalytic activity.

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes, particularly PDE4, has been explored for the treatment of various conditions, including chronic obstructive pulmonary disease (COPD) and asthma, and may have implications for hypertension through vasodilation.

Significant research has been conducted on pyrazole-containing PDE inhibitors. A noteworthy study identified a close analog, 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, as a potent inhibitor of PDE4D. In this research, the 3-nitrophenyl substituent was found to be a key feature for high-potency inhibition, with an IC50 value of 0.021 µM against PDE4D lbl.gov. This finding suggests that the 3-nitrophenyl moiety present in 1-Methyl-3-(3-nitrophenyl)pyrazole could confer inhibitory activity against PDE4. However, the absence of the dimethyl and ethyl carboxylate groups would likely alter the binding affinity and selectivity.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.021 lbl.gov |

The pyrazole ring is a core structural component of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. This has spurred extensive research into other pyrazole derivatives as potential anti-inflammatory agents that selectively target COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The inhibitory activity of pyrazole derivatives against COX isozymes is largely dictated by the substituents at the 1, 3, and 5 positions of the pyrazole ring. For selective COX-2 inhibition, a sulfonamide or a similar group at the para-position of a phenyl ring at N1 is often a key structural feature. While there is no specific data available for the COX-2 inhibitory activity of 1-Methyl-3-(3-nitrophenyl)pyrazole, its structural features differ significantly from established pyrazole-based COX-2 inhibitors. Therefore, its potential for selective COX-2 inhibition would require direct experimental evaluation. Some studies have explored pyrazole derivatives with various substitutions for their COX inhibitory effects, demonstrating a wide range of potencies and selectivities nih.govresearchgate.net.

In Vitro Antiviral Assays (e.g., Anti-HIV, Anti-HCV, Anti-MV)

The pyrazole scaffold has been incorporated into a variety of compounds with demonstrated in vitro antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Measles Virus (MV) nih.govresearchgate.netnih.govrespiratory-therapy.com. The mechanism of antiviral action for pyrazole derivatives is diverse and virus-specific.

For HIV, pyrazole-containing compounds have been reported to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and entry inhibitors nih.govnih.gov. In the context of HCV, some pyrazole derivatives have been shown to inhibit viral replication, with at least one mechanism involving the suppression of COX-2, which is implicated in the HCV life cycle nih.gov. Furthermore, certain pyrazole carboxamides have been identified as inhibitors of the measles virus RNA-dependent RNA polymerase complex nih.gov.

The antiviral potential of 1-Methyl-3-(3-nitrophenyl)pyrazole has not been specifically reported. Its efficacy against these or other viruses would depend on its ability to interact with specific viral or host cell targets crucial for viral replication.

| Compound Class | Virus | Mechanism of Action (if known) | Reported Activity (e.g., IC50, EC50) |

|---|---|---|---|

| Pyrazole-based NNRTIs | HIV-1 | Reverse Transcriptase Inhibition | Variable (nM to µM range) nih.gov |

| Pyrazolecarboxamides | HCV | Suppression of COX-2 | EC50 in the µM range nih.gov |

| Pyrazole Carboxamides | Measles Virus | RNA Polymerase Inhibition | EC50 in the nM to µM range nih.gov |

Neuroprotective Effects in In Vitro Models

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. Compounds with antioxidant and anti-inflammatory properties are therefore of interest for their potential neuroprotective effects. Some studies have suggested that pyrazole-containing compounds may offer neuroprotection in various in vitro models of neurotoxicity researchgate.netresearchgate.netnih.govnih.gov.

The mechanisms underlying the potential neuroprotective effects of pyrazole derivatives are likely multifactorial and could be linked to their antioxidant and enzyme-inhibiting properties. For example, by scavenging reactive oxygen species, these compounds could mitigate oxidative damage to neurons. Furthermore, the inhibition of enzymes like phosphodiesterases could modulate intracellular signaling pathways that are relevant to neuronal survival.

There is currently no direct evidence from in vitro studies to support a neuroprotective role for 1-Methyl-3-(3-nitrophenyl)pyrazole. To ascertain any such potential, it would be necessary to evaluate the compound in established in vitro models of neurodegeneration, such as those employing neuronal cell lines subjected to oxidative stress or excitotoxicity.

Structure-Activity Relationship (SAR) Derivations from In Vitro Studies

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on both the pyrazole core and its appended aryl rings. Structure-Activity Relationship (SAR) studies derived from in vitro assays are crucial for optimizing these compounds as therapeutic agents, particularly in the development of anticancer drugs. nih.govresearchgate.net Analysis of various synthesized analogs reveals key structural features that modulate their potency and selectivity against different biological targets. nih.gov

The pyrazole scaffold serves as a versatile backbone in medicinal chemistry, with substitutions at the N1, C3, and C5 positions playing pivotal roles in determining the compound's biological profile. nih.govscispace.com For derivatives such as 1-Methyl-3-(3-nitrophenyl)pyrazole, the key points for SAR analysis are the N1-methyl group and the 3-(3-nitrophenyl) substituent.

Influence of Phenyl Ring Substitution

The substitution pattern on the phenyl ring attached to the pyrazole core is a critical determinant of in vitro activity. Research on a variety of pyrazole hybrids has consistently shown that the electronic properties of these substituents can drastically alter anticancer efficacy. nih.gov

Specifically, the presence of electron-withdrawing groups on the phenyl moiety often leads to enhanced cytotoxic activity. nih.gov Studies on pyrazole benzothiazole hybrids revealed that compounds featuring electron-withdrawing groups exhibited the most significant growth inhibition against several cancer cell lines, including HT29 (colon), PC3 (prostate), and A549 (lung). nih.gov Similarly, another study highlighted that pyrazole derivatives with mono- or di-nitro substituted phenyl rings demonstrated the most significant anticancer profiles. researchgate.net The electron-attracting nature of the nitro group is thought to promote hydrophobicity, which may enhance π–π stacking interactions with the biological target. researchgate.net

The position of the substituent also matters. While direct SAR data for the 3-nitrophenyl isomer is specific to each target, comparisons between different positional isomers in related series often show varied activity. For instance, in a series of pyrazole derivatives developed as EGFR/VEGFR-2 inhibitors, the substitution pattern on a phenyl ring was key to potency, with a 3-ethoxy-4-hydroxyphenyl group proving highly effective. This highlights the sensitivity of the target's binding pocket to the placement of functional groups.

To illustrate the effect of phenyl ring substituents on anticancer activity, the following data from a series of 1,5-diarylpyrazole analogs tested against the MCF-7 breast cancer cell line is presented.

| Compound | R Group (at C5 Phenyl Ring) | In Vitro Activity (IC50 in µM) vs. MCF-7 |

|---|---|---|

| Analog A | -H (unsubstituted) | 15.2 |

| Analog B | 4-Cl (electron-withdrawing) | 8.5 |

| Analog C | 4-OCH3 (electron-donating) | 12.1 |

| Analog D | 4-NO2 (electron-withdrawing) | 5.3 |

This table presents hypothetical data based on general findings that electron-withdrawing groups like -Cl and -NO2 tend to increase potency (lower IC50 values) in many pyrazole-based anticancer series.

Influence of N1-Substitution on the Pyrazole Ring

The substituent at the N1 position of the pyrazole ring significantly impacts the molecule's interaction with its biological target. The introduction of different groups, from small alkyl moieties like methyl to larger aryl groups, can alter the compound's conformation, solubility, and binding affinity. scispace.com

In SAR studies of pyrazole-based inhibitors targeting meprin α and meprin β, N-substitution of a 3,5-diphenylpyrazole lead structure was explored. The introduction of a methyl group (21a) or a phenyl group (21b) at the N1 position resulted in a 4- to 6-fold decrease in inhibitory activity compared to the unsubstituted (N-H) analog (7a). researchgate.net This suggests that for this specific target, an unsubstituted N1 position is preferred, possibly to serve as a hydrogen bond donor.

Conversely, in other series, N1-alkylation is favorable. For neuroprotective aryl azoles, the regioselective formation of 4,5-dihydro-1-H-pyrazoles often involves substitution at the N1 position, which is critical for activity. nih.gov The presence of a small alkyl group like the methyl group in 1-Methyl-3-(3-nitrophenyl)pyrazole can provide a balance of lipophilicity and steric profile that may be optimal for other targets.

The following table summarizes findings on N1-substitution for a series of pyrazole-based meprin inhibitors. researchgate.net

| Compound | N1-Substituent | Meprin α Inhibition (Ki in nM) | Meprin β Inhibition (Ki in nM) |

|---|---|---|---|

| 7a | -H | 19 | 140 |

| 21a | -CH3 (Methyl) | 110 | 620 |

| 21b | -Phenyl | 78 | 800 |

Data derived from a study on meprin inhibitors, illustrating that N-H is favored over N-Methyl or N-Phenyl for this particular biological target. researchgate.net

Applications in Advanced Materials Science and Agrochemical Research

Energetic Materials Research

The presence of the nitro group, a well-established explosophore, on the pyrazole (B372694) framework makes 1-Methyl-3-(3-nitrophenyl)pyrazole and its derivatives subjects of interest in the field of energetic materials. nih.gov Nitropyrazoles are recognized as important intermediates in the synthesis of novel high-performance energetic materials. nih.gov

The quest for new high-energy-density compounds (HEDCs) often involves the strategic combination of nitrogen-rich heterocyclic rings with energetic functional groups. Pyrazole derivatives are actively studied for this purpose. researchgate.netnih.gov The core structure of 1-Methyl-3-(3-nitrophenyl)pyrazole serves as a scaffold for designing more potent HEDCs. The introduction of additional nitro groups or other explosophores, such as nitramino or trinitromethyl groups, can significantly enhance the energetic properties, including density, heat of formation, and detonation performance. nih.govmdpi.com Theoretical studies on similar pyrazole-based molecules demonstrate that increasing the degree of nitration can lead to energetic performance comparable to or even exceeding that of well-known explosives like RDX and HMX. nih.govnih.govosti.gov The aim is to achieve a delicate balance between high energy content and acceptable sensitivity, a critical challenge in the development of new energetic materials. mdpi.com

Nitropyrazole-based compounds have shown potential applications in propellants and pyrotechnic agents. nih.gov The high nitrogen content of the pyrazole ring is advantageous for propellant formulations as it contributes to the generation of a large volume of gas upon combustion, a key factor for propulsive power. While 1-Methyl-3-(3-nitrophenyl)pyrazole itself may primarily serve as a precursor, its derivatives can be engineered to have a more favorable oxygen balance, enabling them to function as oxidizers in solid propellant compositions. The combustion of such materials, particularly those containing aluminum, can result in an enhanced blast effect due to secondary combustion processes. researchgate.net

The detonation performance of energetic materials is intrinsically linked to their molecular and crystal structures. For pyrazole-based HEDCs, several factors are critical:

Density and Crystal Packing: Higher crystal density is a primary determinant of superior detonation velocity and pressure. The introduction of functional groups and the resulting intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in achieving dense crystal packing. rsc.org

Heat of Formation (HOF): A high positive heat of formation contributes to a greater energy release upon detonation. The inherent energy of the pyrazole ring combined with energetic substituents influences this value. nih.gov

Oxygen Balance (OB): This parameter indicates the degree to which the explosive can oxidize its own carbon and hydrogen atoms. Introducing oxygen-rich groups like nitro and nitramino moieties improves the oxygen balance, leading to more efficient energy release. researchgate.net

Number and Position of Energetic Groups: The quantity and placement of nitro or other energetic groups significantly impact the compound's energy density and stability. nih.govresearchgate.net

Theoretical calculations are frequently employed to predict the detonation properties of newly designed molecules, guiding synthetic efforts toward the most promising candidates. nih.govnih.govresearchgate.net

Table 1: Predicted Energetic Properties of a Related Nitropyrazole Compound

| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (km·s⁻¹) | Detonation Pressure (P) (GPa) |

| 1-methyl-3,4,5-trinitro-1H-pyrazole | 1.84 | 8.87 | 35.8 |

This table presents theoretically calculated data for a more highly nitrated pyrazole derivative to illustrate the impact of molecular structure on energetic performance. This data is based on quantum chemical treatment and provides a benchmark for the potential of pyrazole-based energetic materials. nih.govosti.gov

Non-Linear Optical (NLO) Materials Development

The molecular structure of compounds similar to 1-Methyl-3-(3-nitrophenyl)pyrazole, featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system, is a classic design for materials with second- and third-order non-linear optical (NLO) properties. In 3,5-dimethyl-1-(4-nitrophenyl)pyrazole (DMNP), a related compound, the nitrophenyl group acts as an electron acceptor and the dimethylpyrazole moiety as an electron donor, giving rise to excellent NLO characteristics. oup.com Such materials are of interest for applications in optical communications and data processing. Research has shown that deuteration of the pyrazole and methyl groups in DMNP can reduce absorption in the near-infrared region, which is beneficial for NLO applications. oup.com Furthermore, theoretical studies suggest that open-shell diradical systems can exhibit dramatically enhanced third-order NLO properties, opening new avenues for the design of NLO materials based on novel electronic structures. aps.org

Dyes and Fluorescent Probes Synthesis

Pyrazole derivatives are versatile scaffolds in the synthesis of dyes and fluorescent probes due to their electronic properties and synthetic accessibility. mdpi.comnih.govresearchgate.net The nitrophenylpyrazole core can be functionalized to create a range of chromophores. The introduction of different substituents allows for the tuning of absorption and emission wavelengths. For instance, pyrazolone-based azo dyes have been synthesized for applications in leather dyeing. researchgate.net

In the area of fluorescent probes, pyrazole-containing molecules have been developed for various sensing and imaging applications. nih.gov By incorporating specific functionalities, these probes can be designed to detect ions, reactive oxygen species, or other molecules of biological interest through changes in their fluorescence signals. nih.gov The rigid and planar structures that can be derived from pyrazole backbones are often associated with bright fluorescence. mdpi.com

Agrochemical Formulations

Pyrazole-containing compounds are a significant class of molecules in the agrochemical industry, with established use as herbicides, insecticides, and fungicides. nih.govnih.govrawdatalibrary.net The specific substructure of 1-Methyl-3-(3-nitrophenyl)pyrazole is found in molecules explored for these applications. For example, derivatives of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide have shown notable antifungal activity against various plant pathogens. nih.gov Similarly, novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and evaluated for their herbicidal activity, with some compounds showing promising results against specific weed species in post-emergence treatments. nih.gov The versatility of the pyrazole ring allows for extensive chemical modification to optimize biological activity, selectivity, and environmental profile. rawdatalibrary.netchemimpex.com

Insecticides

The pyrazole scaffold is also a foundational element in the design of modern insecticides. researchgate.net A notable example is the class of fiproles, which act on the central nervous system of insects. While numerous pyrazole derivatives have been synthesized and tested for insecticidal properties, there is no specific mention of 1-Methyl-3-(3-nitrophenyl)pyrazole in the available literature concerning its efficacy against insect pests.

Emerging Research Directions and Future Perspectives

Rational Design and Predictive Modeling of Novel Pyrazole (B372694) Architectures

The paradigm of drug discovery and materials science has shifted from serendipitous screening to a more directed and rational design approach. For 1-Methyl-3-(3-nitrophenyl)pyrazole and its analogs, this involves the use of computational tools to predict and model their behavior, thereby guiding the synthesis of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a important in this regard. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For nitrophenyl-pyrazole derivatives, QSAR can be employed to predict their therapeutic potential or toxicity based on molecular descriptors. mdpi.com These descriptors, which can be electronic, steric, or hydrophobic in nature, provide insights into how structural modifications, such as altering the substitution pattern on the phenyl ring or the pyrazole core, might influence the compound's activity. For instance, a QSAR study on pyrazole-based Aurora A kinase inhibitors revealed that a nitro group was more optimal for activity than other substituents like methyl or chloro groups. nih.gov